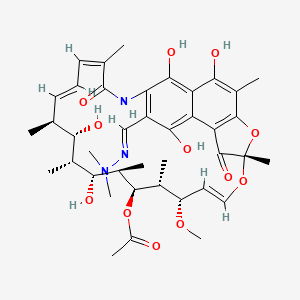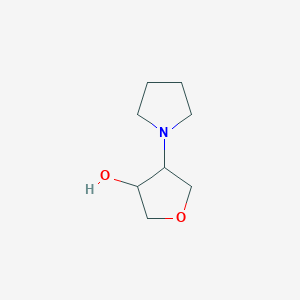
VITAMIN F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vitamin F is not a vitamin in the traditional sense. It is a term used to describe two essential fatty acids: alpha-linolenic acid (ALA) and linoleic acid (LA). These fatty acids are crucial for various bodily functions, including brain and heart health. ALA is an omega-3 fatty acid, while LA is an omega-6 fatty acid . Both are found in plant-based food sources such as oils, nuts, and seeds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, these fatty acids are used as starting materials for the synthesis of various bioactive compounds. They are also studied for their oxidative stability and reactivity.
Biology
In biology, ALA and LA are essential for cell membrane structure and function. They are also precursors to signaling molecules like prostaglandins and leukotrienes, which play roles in inflammation and immune responses .
Medicine
In medicine, these fatty acids are studied for their potential benefits in treating conditions like cardiovascular diseases, rheumatoid arthritis, and mental health disorders. They are also used in nutritional supplements to ensure adequate intake of essential fatty acids .
Industry
In the industrial sector, these fatty acids are used in the production of skincare products, dietary supplements, and functional foods. They are valued for their moisturizing properties and health benefits .
Wirkmechanismus
Target of Action
Vitamin F, also known as essential fatty acids (EFAs), primarily targets the cell membranes throughout the body. It consists of two essential fatty acids: alpha-linolenic acid (ALA), an omega-3 fatty acid, and linoleic acid (LA), an omega-6 fatty acid . These fatty acids are integral to the structure, flexibility, and fluidity of cell membranes .
Biochemical Pathways
It is known that the body can convert ala into eicosapentaenoic acid (epa) and docosahexaenoic acid (dha), which are anti-inflammatory omega-3 fatty acids . This conversion mainly occurs in the liver . These converted fatty acids play crucial roles in human health, including maintaining the structure of cell membranes, producing and storing energy, ensuring normal growth and function of the brain and retina, regulating inflammatory processes, influencing neurotransmitter synthesis and signaling, and preventing chronic diseases .
Pharmacokinetics
It is known that these essential fatty acids must be obtained from the diet as the body cannot synthesize them . Once ingested, they are absorbed and transported to various tissues where they are incorporated into cell membranes and serve various functions .
Result of Action
The action of this compound results in numerous health benefits. It helps maintain a healthy skin barrier, increase hydration, and boost overall skin health and resilience . It also plays a crucial role in normal growth, vision, and brain development . Moreover, it has been associated with reduced inflammation, improved cardiac health, mental health support, and controlled blood sugar .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, dietary intake of foods rich in these essential fatty acids can significantly impact their levels in the body . Furthermore, certain health conditions may alter the metabolism and utilization of these fatty acids. For example, people who follow a vegan diet may need higher ALA amounts to avoid deficiency .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-linolenic acid and linoleic acid typically involves the extraction from natural sources rather than synthetic chemical routes. These fatty acids are usually obtained through the cold-pressing of seeds and nuts, which preserves their chemical integrity.
Industrial Production Methods
Industrial production of these fatty acids involves the extraction of oils from seeds like flaxseed (for ALA) and sunflower seeds (for LA). The oils are then refined to remove impurities and ensure a high concentration of the desired fatty acids. The process includes steps like pressing, filtering, and sometimes chemical refining to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-linolenic acid and linoleic acid undergo various chemical reactions, including:
Oxidation: Both ALA and LA are prone to oxidation, which can lead to the formation of peroxides and other oxidative products.
Reduction: These fatty acids can be hydrogenated to form saturated fats.
Substitution: They can participate in esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Oxygen or ozone in the presence of light or heat.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: Alcohols in the presence of an acid catalyst for esterification.
Major Products Formed
Oxidation: Peroxides and aldehydes.
Reduction: Saturated fatty acids.
Substitution: Fatty acid esters
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Omega-3 Fatty Acids: Eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).
Omega-6 Fatty Acids: Gamma-linolenic acid (GLA) and arachidonic acid (AA).
Uniqueness
Alpha-linolenic acid and linoleic acid are unique because they are essential fatty acids that must be obtained from the diet. Unlike other fatty acids, the human body cannot synthesize them. They serve as precursors to other important fatty acids and bioactive compounds, making them crucial for maintaining overall health .
Eigenschaften
CAS-Nummer |
11006-87-4 |
|---|---|
Molekularformel |
C20H32O2 |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
icosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22) |
InChI-Schlüssel |
YZXBAPSDXZZRGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




